molecular formula C25H38N2O4 B11079223 1-({6-[(2-Hydroxy-3-phenoxypropyl)amino]hexyl}amino)-4-phenoxybutan-2-ol

1-({6-[(2-Hydroxy-3-phenoxypropyl)amino]hexyl}amino)-4-phenoxybutan-2-ol

Cat. No.: B11079223
M. Wt: 430.6 g/mol
InChI Key: QRQXKWQQPIBTQJ-UHFFFAOYSA-N
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Description

1-({6-[(2-HYDROXY-3-PHENOXYPROPYL)AMINO]HEXYL}AMINO)-4-PHENOXY-2-BUTANOL is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple phenoxy and amino groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({6-[(2-HYDROXY-3-PHENOXYPROPYL)AMINO]HEXYL}AMINO)-4-PHENOXY-2-BUTANOL typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 2-hydroxy-3-phenoxypropylamine, which is then reacted with hexylamine under controlled conditions to form the intermediate. This intermediate is further reacted with 4-phenoxy-2-butanol to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can optimize the reaction conditions and improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-({6-[(2-HYDROXY-3-PHENOXYPROPYL)AMINO]HEXYL}AMINO)-4-PHENOXY-2-BUTANOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The phenoxy groups in the compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

    Substitution: Halogens (chlorine, bromine) in the presence of catalysts or under UV light.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-({6-[(2-HYDROXY-3-PHENOXYPROPYL)AMINO]HEXYL}AMINO)-4-PHENOXY-2-BUTANOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as adhesives and coatings.

Mechanism of Action

The mechanism of action of 1-({6-[(2-HYDROXY-3-PHENOXYPROPYL)AMINO]HEXYL}AMINO)-4-PHENOXY-2-BUTANOL involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-({6-[(2-HYDROXY-3-PHENOXYPROPYL)AMINO]HEXYL}AMINO)-4-PHENOXY-2-BUTANOL: Unique due to its specific combination of phenoxy and amino groups.

    2-({6-[(2-HYDROXY-3-PHENOXYPROPYL)AMINO]HEXYL}AMINO)-4-PHENOXY-2-BUTANOL: Similar structure but with a different position of functional groups.

    3-({6-[(2-HYDROXY-3-PHENOXYPROPYL)AMINO]HEXYL}AMINO)-4-PHENOXY-2-BUTANOL: Another similar compound with variations in the position of functional groups.

Uniqueness

1-({6-[(2-HYDROXY-3-PHENOXYPROPYL)AMINO]HEXYL}AMINO)-4-PHENOXY-2-BUTANOL is unique due to its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C25H38N2O4

Molecular Weight

430.6 g/mol

IUPAC Name

1-[6-[(2-hydroxy-3-phenoxypropyl)amino]hexylamino]-4-phenoxybutan-2-ol

InChI

InChI=1S/C25H38N2O4/c28-22(15-18-30-24-11-5-3-6-12-24)19-26-16-9-1-2-10-17-27-20-23(29)21-31-25-13-7-4-8-14-25/h3-8,11-14,22-23,26-29H,1-2,9-10,15-21H2

InChI Key

QRQXKWQQPIBTQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCC(CNCCCCCCNCC(COC2=CC=CC=C2)O)O

Origin of Product

United States

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